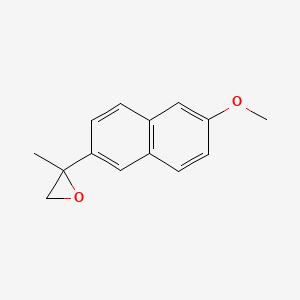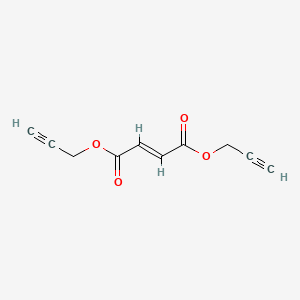
Fumaric acid, dipropargyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fumaric acid, dipropargyl ester is an organic compound derived from fumaric acid, a naturally occurring dicarboxylic acid. This ester is characterized by the presence of two propargyl groups attached to the fumaric acid backbone. Fumaric acid itself is an intermediate in the citric acid cycle and is widely found in nature, being isolated for the first time from the plant Fumaria officinalis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fumaric acid, dipropargyl ester typically involves the esterification of fumaric acid with propargyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Fumaric acid+2Propargyl alcohol→Fumaric acid, dipropargyl ester+2Water
Industrial Production Methods: On an industrial scale, the production of fumaric acid esters can involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the removal of water during the reaction can also enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Fumaric acid, dipropargyl ester can undergo various chemical reactions, including:
Oxidation: The propargyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of propargyl aldehyde or propargylic acid.
Reduction: Formation of propargyl alcohol.
Substitution: Formation of amides or thioesters depending on the nucleophile used.
Applications De Recherche Scientifique
Fumaric acid, dipropargyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to fumaric acid.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions
Mécanisme D'action
The mechanism by which fumaric acid, dipropargyl ester exerts its effects is not fully understood. it is believed to involve the modulation of cellular redox states and the activation of antioxidant response pathways. The ester can dissociate to release fumaric acid, which then participates in the citric acid cycle and influences cellular metabolism. Additionally, the propargyl groups may interact with specific molecular targets, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Dimethyl fumarate: Another ester of fumaric acid, widely used in the treatment of multiple sclerosis and psoriasis.
Monoethyl fumarate: Used in combination with dimethyl fumarate for its therapeutic effects.
γ-Butyrolactone and δ-Valerolactone derivatives: These compounds share structural similarities with fumaric acid esters and exhibit similar biological activities
Uniqueness: Fumaric acid, dipropargyl ester is unique due to the presence of propargyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo polymerization and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts .
Propriétés
Numéro CAS |
4580-41-0 |
|---|---|
Formule moléculaire |
C10H8O4 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
bis(prop-2-ynyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C10H8O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h1-2,5-6H,7-8H2/b6-5+ |
Clé InChI |
UDTFMMZGEOHGNU-AATRIKPKSA-N |
SMILES isomérique |
C#CCOC(=O)/C=C/C(=O)OCC#C |
SMILES canonique |
C#CCOC(=O)C=CC(=O)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


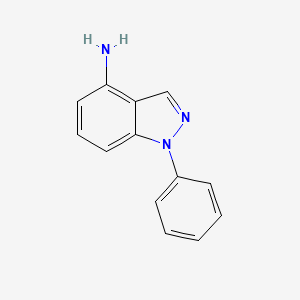
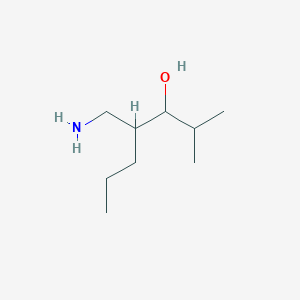
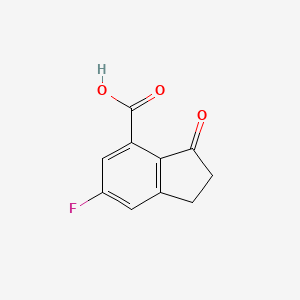
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13560088.png)

![Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride](/img/structure/B13560098.png)

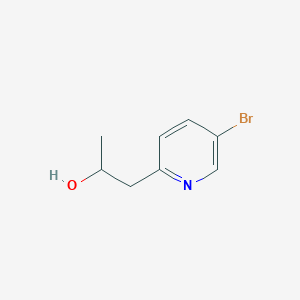
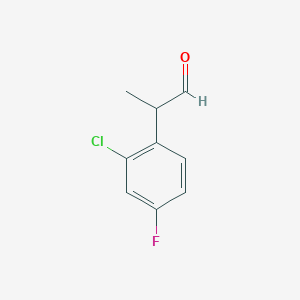
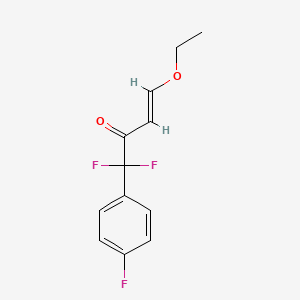
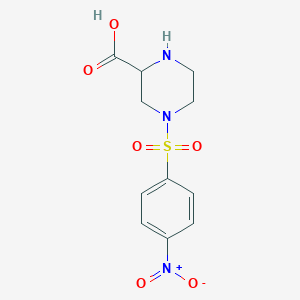
![2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13560142.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13560148.png)
